N-[4-(acetylamino)phenyl]-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
Description
This compound is a thieno[3,2-d]pyrimidine derivative featuring a 4-fluorobenzyl substituent at position 3, a 2,4-dioxo moiety, and an acetamide group linked to a 4-acetylaminophenyl ring. Its synthesis typically involves condensation reactions under anhydrous conditions with potassium carbonate (K₂CO₃) as a base and dimethylformamide (DMF) as a solvent, followed by alkylation or aryl substitution steps . The 4-fluorobenzyl group enhances lipophilicity and may improve binding to hydrophobic pockets in biological targets, while the acetamide moiety contributes to hydrogen-bonding interactions, a common feature in kinase inhibitors .
Properties
Molecular Formula |
C23H19FN4O4S |
|---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C23H19FN4O4S/c1-14(29)25-17-6-8-18(9-7-17)26-20(30)13-27-19-10-11-33-21(19)22(31)28(23(27)32)12-15-2-4-16(24)5-3-15/h2-11H,12-13H2,1H3,(H,25,29)(H,26,30) |
InChI Key |
WOPKQQWOSQOKTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclization with Formamide
Ethyl 2-amino-4-methylthiophene-3-carboxylate reacts with formamide under reflux (180°C, 6–8 h) to yield 5-methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. This method achieves 70–85% yield, with purity >95% after recrystallization in ethanol.
Mechanistic Insight :
Formamide acts as a one-carbon donor, facilitating intramolecular cyclization through nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.
Alternative Cyclization Agents
Urea and thiourea derivatives are less efficient, producing yields ≤60% due to competing side reactions.
Table 1: Cyclization Efficiency
| Reagent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Formamide | 180 | 85 | 97 |
| Urea | 200 | 58 | 88 |
| Thiourea | 190 | 52 | 82 |
Acetamide Side Chain Installation
The acetamide moiety is introduced via a two-step sequence: chloroacetylation and nucleophilic displacement.
Chloroacetylation of Aniline
4-Aminophenyl acetate is treated with chloroacetyl chloride (1.5 eq) in dichloromethane (0°C, 2 h) with triethylamine (2 eq) as a scavenger. Yield: 92% after aqueous workup.
Coupling to Thienopyrimidine
The chloroacetyl intermediate reacts with the thienopyrimidine core using K₂CO₃ in DMF (80°C, 12 h), achieving 68% yield. Microwave-assisted synthesis (100°C, 30 min) improves yield to 81%.
Side Reaction Mitigation :
- Excess K₂CO₃ prevents hydrolysis of the acetamide group.
- Anhydrous conditions suppress ester solvolysis.
Industrial-Scale Production
A continuous-flow reactor system enhances reproducibility for large batches (≥10 kg):
Process Parameters :
- Residence Time : 20 min (cyclization), 15 min (alkylation).
- Catalyst Recovery : 98% solvent recycling via distillation.
Table 2: Scalability Metrics
| Step | Batch Yield (%) | Continuous-Flow Yield (%) |
|---|---|---|
| Cyclization | 85 | 88 |
| Alkylation | 78 | 83 |
| Acetamide Coupling | 68 | 75 |
Analytical Characterization
Spectroscopic Data :
- ¹H NMR (DMSO-d6): δ 8.21 (s, 1H, NH), 7.44–7.32 (m, 4H, ArH), 5.12 (s, 2H, CH₂Ph), 4.89 (s, 2H, NCH₂CO).
- HRMS : m/z 482.1274 [M+H]⁺ (calc. 482.1278).
Purity Assessment :
HPLC with UV detection (254 nm) confirms ≥99% purity using a C18 column (ACN/H₂O gradient).
Challenges and Solutions
Regioselectivity in Alkylation
Competing N7-alkylation (≤15%) is suppressed by:
Ester Hydrolysis
The acetamide’s ethyl ester is prone to hydrolysis under basic conditions. Mitigation strategies include:
- Shortening reaction times.
- Employing non-aqueous workup.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique molecular structure.
Industry: Utilized in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-Phenyl-2-(8,9,10,11-Tetrahydro[1]Benzothieno[3,2-e][1,2,4]Triazolo[4,3-c]Pyrimidin-3-Ylsulfanyl)Acetamide (10a)
- Structural Differences: Replaces the thieno[3,2-d]pyrimidine core with a benzothieno-triazolo-pyrimidine system.
- Synthesis : Uses chloroacetanilide and potassium carbonate in acetone, yielding 68–74% crystallized products .
2-(4-(2,4-Dimethoxyphenyl)-6-(4-Fluorophenyl)Pyrimidin-2-Ylamino)-N-Phenylacetamide (4j)
- Structural Differences: Substitutes the thieno-pyrimidine core with a pyrimidin-2-ylamino group and introduces methoxy substituents.
- Pharmacological Data : Exhibits moderate antiproliferative activity (IC₅₀ ~5–10 μM in cancer cell lines) due to dual hydrogen-bonding (amide) and π-π stacking (fluorophenyl) interactions .
- Synthesis : Achieved via nucleophilic substitution in DMSO, yielding 82% purity .
Pyrazolo-Thieno[3,2-d]Pyrimidinylamino-Phenyl Acetamides (e.g., 4a, 4c)
- Structural Differences: Incorporates a pyrazolo-thieno[3,2-d]pyrimidine core and trifluoromethyl or tert-butyl groups.
- Biological Activity: Demonstrates nanomolar potency (IC₅₀ < 100 nM) against tropomyosin receptor kinase (TRK) isoforms, attributed to the electron-deficient pyrimidine ring and hydrophobic substituents .
- Key Advantage : Enhanced selectivity for TRK over other kinases due to steric hindrance from the tert-butyl group in 4c .
N-(2-Chloro-4-Fluorophenyl)-2-((3-Methyl-4-Oxo-7-(p-Tolyl)-3,4-Dihydrothieno[3,2-d]Pyrimidin-2-Yl)Thio)Acetamide
- Structural Differences : Introduces a thioether linkage and chloro-fluorophenyl substituent.
- Pharmacokinetics : The thioacetamide group increases metabolic stability compared to oxygen-linked analogs, as evidenced by reduced CYP450-mediated oxidation .
- Synthesis : Utilizes 2-chloro-N-(aryl)acetamide and potassium carbonate in acetone .
Comparative Data Table
Key Research Findings
- Electron-Withdrawing Groups : Fluorine and chlorine substituents (e.g., in and ) enhance binding to ATP pockets in kinases by inducing dipole interactions .
- Heterocyclic Cores: Thieno[3,2-d]pyrimidine derivatives () show broader kinase inhibition, while pyrazolo-thieno systems () achieve isoform selectivity .
- Metabolic Stability : Thioether linkages () and tert-butyl groups () reduce oxidative metabolism, improving half-life in vivo .
Biological Activity
The compound N-[4-(acetylamino)phenyl]-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Molecular Formula
The molecular formula of the compound is .
Structural Characteristics
The compound features a thieno[3,2-d]pyrimidine core substituted with an acetylamino phenyl group and a 4-fluorobenzyl moiety. This unique structure may contribute to its biological activity, particularly in targeting specific biological pathways.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. For instance, thieno[3,2-d]pyrimidines have been shown to exhibit inhibitory effects on certain kinases and have potential anticancer properties.
Anticancer Activity
In vitro studies have demonstrated that compounds resembling this structure can induce apoptosis in cancer cell lines. For example, a related thieno[3,2-d]pyrimidine derivative showed significant cytotoxicity against human breast cancer (MCF-7) and liver cancer (HepG2) cell lines with IC50 values of 14.7 μM and 0.9 μM, respectively .
Antimicrobial Properties
Additionally, compounds with similar frameworks have been evaluated for antimicrobial activity. A study reported that certain thieno[3,2-d]pyrimidines exhibited antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of DNA replication .
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, thieno[3,2-d]pyrimidines have been reported to inhibit dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis and thus cell proliferation .
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a related thieno[3,2-d]pyrimidine compound in vivo using xenograft models. The results indicated a significant reduction in tumor size when treated with the compound compared to control groups. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways.
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of a structurally similar compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting strong potential as an antimicrobial agent.
Data Tables
| Biological Activity | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 14.7 | Apoptosis |
| Anticancer | HepG2 | 0.9 | Apoptosis |
| Antimicrobial | S. aureus | <10 | Cell wall synthesis inhibition |
| Antimicrobial | E. coli | <10 | DNA replication inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
